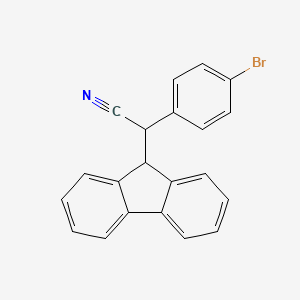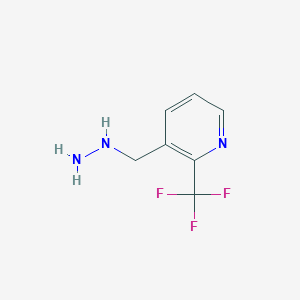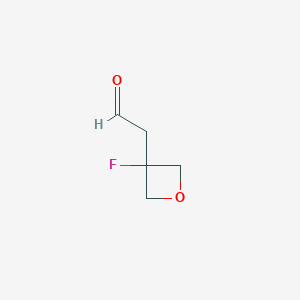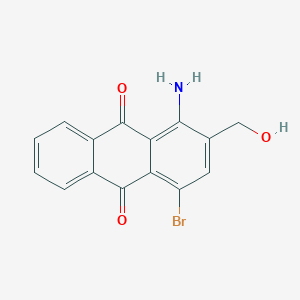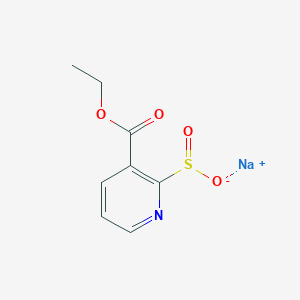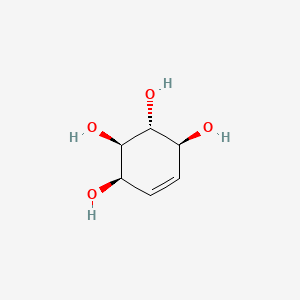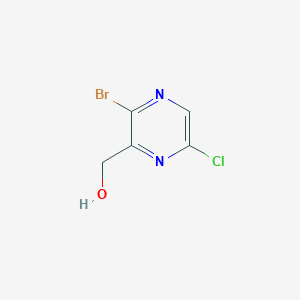
(3-Bromo-6-chloro-2-pyrazinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-6-chloro-2-pyrazinyl)methanol is a heterocyclic compound featuring a pyrazine ring substituted with bromine, chlorine, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the bromination and chlorination of pyrazine, followed by a hydroxymethylation reaction .
Industrial Production Methods: Industrial production methods for (3-Bromo-6-chloro-2-pyrazinyl)methanol often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-6-chloro-2-pyrazinyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dehalogenated compounds and methyl derivatives.
- Substitution products vary depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(3-Bromo-6-chloro-2-pyrazinyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (3-Bromo-6-chloro-2-pyrazinyl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, affecting cellular signaling pathways involved in inflammation or cancer .
Comparación Con Compuestos Similares
3-Bromo-6-chloro-2-methylpyridine: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3-Bromo-2-chloro-6-methylpyridine: Another related compound with different substitution patterns.
Uniqueness: (3-Bromo-6-chloro-2-pyrazinyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C5H4BrClN2O |
|---|---|
Peso molecular |
223.45 g/mol |
Nombre IUPAC |
(3-bromo-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1,10H,2H2 |
Clave InChI |
NEUYKKZTLRCLCA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Br)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
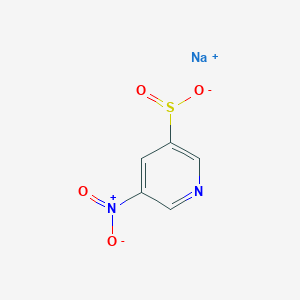


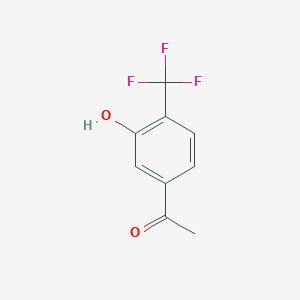
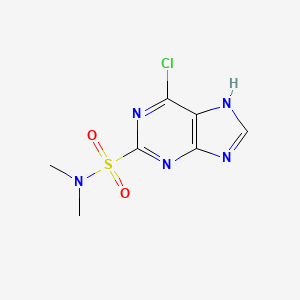
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
